molecular formula C5H9O6P B117704 1-(Phosphonooxy)-2,4-pentanedione CAS No. 157247-71-7

1-(Phosphonooxy)-2,4-pentanedione

Cat. No. B117704
M. Wt: 196.09 g/mol
InChI Key: LRWLMFKDYYVQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phosphonooxy)-2,4-pentanedione, commonly known as PPAD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and agriculture. PPAD is a chelating agent that can bind to metal ions and has been extensively studied for its ability to inhibit metalloproteases. In Additionally, we will list future directions for research on PPAD.

Scientific Research Applications

PPAD has been studied extensively for its potential use as a metalloprotease inhibitor. Metalloproteases are enzymes that require metal ions for their activity and are involved in various physiological processes such as cell growth, differentiation, and apoptosis. The inhibition of metalloproteases has been proposed as a therapeutic strategy for several diseases, including cancer, arthritis, and Alzheimer's disease.

Mechanism Of Action

PPAD acts as a chelating agent and binds to metal ions, particularly zinc ions, which are essential for the activity of metalloproteases. By binding to the metal ions, PPAD inhibits the activity of metalloproteases, thereby preventing the degradation of extracellular matrix proteins and other substrates.

Biochemical And Physiological Effects

PPAD has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that PPAD can inhibit the activity of several metalloproteases, including MMP-2, MMP-9, and MMP-13. Additionally, PPAD has been shown to inhibit the invasion and migration of cancer cells. In vivo studies have shown that PPAD can reduce the growth and metastasis of tumors in animal models.

Advantages And Limitations For Lab Experiments

PPAD has several advantages for lab experiments, including its ability to selectively inhibit metalloproteases and its low toxicity. However, PPAD has limitations, including its instability in aqueous solutions and its potential for non-specific binding to other metal ions.

Future Directions

There are several future directions for research on PPAD. One area of focus is the development of more stable analogs of PPAD that can be used in aqueous solutions. Additionally, further studies are needed to investigate the potential therapeutic applications of PPAD, particularly in cancer and other diseases where metalloproteases play a role. Finally, research is needed to elucidate the mechanism of action of PPAD and its interactions with metal ions and metalloproteases.

Synthesis Methods

PPAD can be synthesized through a multi-step process involving the condensation of acetylacetone with phosphorous acid and subsequent esterification with ethanol. The final product is a white crystalline solid with a molecular weight of 206.1 g/mol.

properties

CAS RN

157247-71-7

Product Name

1-(Phosphonooxy)-2,4-pentanedione

Molecular Formula

C5H9O6P

Molecular Weight

196.09 g/mol

IUPAC Name

2,4-dioxopentyl dihydrogen phosphate

InChI

InChI=1S/C5H9O6P/c1-4(6)2-5(7)3-11-12(8,9)10/h2-3H2,1H3,(H2,8,9,10)

InChI Key

LRWLMFKDYYVQOB-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)COP(=O)(O)O

Canonical SMILES

CC(=O)CC(=O)COP(=O)(O)O

Other CAS RN

157247-71-7

synonyms

1-(phosphonooxy)-2,4-pentanedione
2,4-dioxopentyl phosphate

Origin of Product

United States

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